molecular formula C15H17N3O2 B11149095 N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11149095
M. Wt: 271.31 g/mol
InChI Key: FHQXZJFYPFMTDD-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical scaffold of significant interest in life sciences research, particularly in the development of novel therapeutic and agrochemical agents. This pyrazole carboxamide derivative is designed for investigational use in biochemical and pharmacological studies. Its core structure is closely related to compounds actively investigated for their potent antifungal properties. Pyrazole carboxamides are a prominent class of Succinate Dehydrogenase Inhibitors (SDHIs), a mode of action critical in managing fungal pathogens . Concurrently, analogous structures based on the aminopyrazole-resorcylate core demonstrate high-value, targeted activity as inhibitors of the Hsp90 molecular chaperone . The strategic incorporation of the N-cyclopropyl group and the 4-methoxyphenyl moiety is intended to optimize biological activity and selectivity, making this compound a valuable tool for probing structure-activity relationships (SAR). Researchers can utilize this compound to explore fungal-selective Hsp90 inhibition—a promising strategy to overcome host toxicity issues associated with current antifungal treatments —or to investigate its potential as an SDHI fungicide for protecting cereals and other crops . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-cyclopropyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-18-14(15(19)16-11-5-6-11)9-13(17-18)10-3-7-12(20-2)8-4-10/h3-4,7-9,11H,5-6H2,1-2H3,(H,16,19)

InChI Key

FHQXZJFYPFMTDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Hydrazine Cyclization

The pyrazole ring is typically synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, the core is constructed using methyl hydrazine and a substituted diketone.

Method 1A: Ethyl Acetoacetate-Based Cyclization
Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form an ethoxymethylene intermediate. Subsequent treatment with methyl hydrazine yields 1-methyl-1H-pyrazole-4-carboxylate derivatives. Saponification with NaOH produces the corresponding carboxylic acid, a precursor for carboxamide formation .

Reaction Conditions:

  • Temperature: Reflux (110–120°C)

  • Catalyst: Acetic anhydride (as both solvent and catalyst)

  • Yield: 65–75% for pyrazole ester intermediates .

Method 1B: Difluoroacetoacetic Acid Derivatives
Adapting methods from SDHI fungicide synthesis, ethyl difluoroacetoacetate undergoes cyclization with methyl hydrazine. This approach favors regioselective formation of the 1-methylpyrazole scaffold, critical for subsequent functionalization .

N-Methylation and Cyclopropylamine Coupling

Method 3A: N-Methylation of Pyrazole
Methylation at the pyrazole N1 position is achieved using dimethyl sulfate in the presence of a base (e.g., NaHCO₃).

Conditions:

  • Solvent: Toluene

  • Temperature: 50°C

  • Yield: >90% .

Method 3B: Carboxamide Formation
The carboxylic acid intermediate is converted to the acid chloride using thionyl chloride, followed by reaction with cyclopropylamine.

Procedure:

  • Acid Chloride Formation: Reflux pyrazole-5-carboxylic acid in SOCl₂ for 8 hours .

  • Amidation: Add cyclopropylamine to the acid chloride in THF with K₂CO₃ at 5°C, then warm to room temperature .
    Yield: 60–75% .

One-Pot Multi-Component Approaches

Recent advances emphasize streamlining synthesis through one-pot protocols.

Method 4A: Three-Component Reaction
A mixture of pyrazole-5-carbaldehyde, cyclopropylamine, and elemental sulfur undergoes oxidative amination using H₂O₂ to directly form the carboxamide .

Advantages:

  • Metal-free conditions

  • Reduced purification steps
    Yield: 50–65% .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Hydrazine CyclizationCyclocondensation, saponification65–75%High regioselectivityMulti-step, moderate yields
Suzuki CouplingPd-catalyzed cross-coupling70–85%Efficient for aryl introductionRequires halogenated intermediates
One-Pot AmidationOxidative amination with H₂O₂50–65%Simplified workflowLower yield due to side reactions
Acid Chloride AminationSOCl₂ activation, amine coupling60–75%Reliable for carboxamide formationHazardous reagents (SOCl₂)

Optimization Strategies and Challenges

6.1 Regioselectivity in Pyrazole Formation
Methyl hydrazine preferentially reacts at the β-keto position of diketones, ensuring correct regiochemistry . Solvent choice (e.g., acetic anhydride vs. ethanol) further influences isomer ratios .

6.2 Purification of Polar Intermediates
Carboxylic acid and amide intermediates often require recrystallization from ethyl acetate/hexane mixtures or column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH) .

6.3 Scalability Considerations
Large-scale synthesis (e.g., >100 g) benefits from continuous flow systems for acid chloride formation, reducing SOCl₂ handling risks .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents (Pyrazole Positions) Molecular Weight Key Features Biological Activity Notes Reference
Target Compound N-cyclopropyl, 3-(4-methoxyphenyl), 1-methyl Not reported Electron-donating methoxy group; rigid cyclopropyl Hypothesized selectivity in anthelmintic activity
Isoflucypram N-cyclopropyl, 3-(difluoromethyl), 5-fluoro, 1-methyl Not reported Halogen-rich (F, Cl); lipophilic substituents Pesticidal activity; EFSA risk assessment
Compound 3a () 1,3-diphenyl, 5-chloro, 4-cyano 403.1 Chloro and cyano groups (electron-withdrawing) Synthetic yield: 68%; mp: 133–135°C
Compound 3d () 1-phenyl, 3-(4-fluorophenyl), 5-chloro 421.0 Fluorophenyl substituent Higher yield (71%); mp: 181–183°C
Compound from N-triazolyl, 3-(4-methoxyphenyl), 1-methyl 338.4 Triazolyl group instead of cyclopropyl Potential for hydrogen bonding

Key Observations:

  • Electron-Donating vs.
  • Lipophilicity : Isoflucypram’s difluoromethyl and fluoro groups increase lipophilicity, likely enhancing membrane permeability in pesticidal applications, whereas the target compound’s methoxy group may balance solubility and bioavailability .
  • Conformational Rigidity : The cyclopropyl group in the target compound introduces steric hindrance and rigidity, which could improve target selectivity compared to flexible alkyl chains or planar aryl groups in other analogs .

Physicochemical and Analytical Data

  • Melting Points : Analogs with halogen substituents (e.g., 3d: mp 181–183°C) exhibit higher melting points than those with methoxy groups, suggesting stronger intermolecular forces in crystalline structures .

Biological Activity

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1171398-70-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N3O2. The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves:

  • Induction of Apoptosis : Compounds induce apoptosis through activation of caspases and modulation of apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G2/M phase.
  • Autophagy : Some derivatives promote autophagy, contributing to cell death in cancer cells.

A study reported that certain pyrazole derivatives exhibited IC50 values in the micromolar range against A549 cells, suggesting significant anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
A5495.85Apoptosis induction
MCF-74.53Cell cycle arrest

These findings indicate that the compound has a potent effect on cancer cell viability and suggests further investigation into its therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key proteins involved in cancer progression and inflammation, providing insights into its potential mechanisms of action.

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis typically follows a multi-step protocol starting with a 1,5-diarylpyrazole core. Key steps include:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) .
  • Substituent introduction : The cyclopropyl and methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, the methoxyphenyl moiety can be added using 4-methoxyphenylboronic acid under palladium catalysis .
  • Carboxamide functionalization : Reacting the pyrazole carboxylic acid intermediate with cyclopropylamine using coupling agents like EDCI/HOBt in DMF .
    Validation : Monitor reactions via TLC and confirm purity by HPLC (>95%).

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the methoxy group’s singlet at δ ~3.8 ppm and cyclopropyl proton splitting patterns (δ ~1.0–1.5 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 326.15) and fragmentation patterns to validate the carboxamide linkage .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the pyrazole ring (e.g., replacing methyl with ethyl) or methoxyphenyl substituents (e.g., fluorine substitution for metabolic stability) .
  • Functional group tuning : Test carboxamide replacements (e.g., sulfonamides or urea derivatives) to enhance target binding .
  • Biological assays : Screen analogs against target receptors (e.g., cannabinoid receptors) using competitive binding assays (IC50_{50} determination) and functional assays (e.g., cAMP inhibition) .
    Data Analysis : Use multivariate regression to correlate structural features with activity.

Advanced: How should contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Assay replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
  • Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding affinity alongside cell-based assays) .
  • Probe interference checks : Test for fluorescence/quenching artifacts in high-throughput screens using label-free methods like ITC .

Advanced: What computational strategies are effective for predicting this compound’s interactions with cannabinoid receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in the receptor’s hydrophobic pocket (e.g., CB1 receptor’s TMH3-4-5 region). Validate with known ligands like SR141716 .
  • MD simulations : Perform 100-ns simulations in explicit lipid bilayers to assess stability of ligand-receptor complexes .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Basic: What are the compound’s key physicochemical properties relevant to in vitro studies?

Methodological Answer:

  • Solubility : Determine in PBS (pH 7.4) and DMSO. Typical solubility for pyrazole carboxamides is ~50–100 µM in DMSO .
  • LogP : Calculate using HPLC retention times (e.g., C18 column, acetonitrile/water gradient). Expected LogP ~3.5 due to the methoxyphenyl group .
  • Stability : Assess hydrolytic stability at pH 2–9 over 24 hours (HPLC monitoring) .

Advanced: How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

Methodological Answer:

  • Prodrug design : Introduce ester or phosphate groups at the carboxamide to enhance absorption .
  • Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release (tested in rodent models) .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Advanced: What mechanisms underlie its reported antagonism of TRPV1 channels?

Methodological Answer:

  • Electrophysiology : Perform whole-cell patch-clamp on TRPV1-expressing HEK293 cells to measure current inhibition (IC50_{50}) .
  • Site-directed mutagenesis : Identify critical residues (e.g., Tyr511) by mutating putative binding sites and testing ligand affinity .
  • Calcium imaging : Quantify intracellular Ca2+^{2+} flux in sensory neurons pre-treated with the compound .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., β-lactamase reporters) at 10 µM–100 nM concentrations .
  • Cytotoxicity : Screen against HEK293 and HepG2 cells (MTT assay, 48-hour exposure) .
  • Antimicrobial activity : Test in Mueller-Hinton broth via microdilution (MIC determination) .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10% Cremophor EL/ethanol (3:1) for intravenous administration (validate hemolysis potential) .
  • Amorphous solid dispersion : Formulate with HPMCAS via spray-drying to enhance dissolution rate .
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt (characterize by DSC/XRD) .

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